2-benzoyl-1H-benzo[f]chromen-3(2H)-one
CAS No.:
Cat. No.: VC13319895
Molecular Formula: C20H14O3
Molecular Weight: 302.3 g/mol
* For research use only. Not for human or veterinary use.
![2-benzoyl-1H-benzo[f]chromen-3(2H)-one -](/images/structure/VC13319895.png)
Specification
Molecular Formula | C20H14O3 |
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Molecular Weight | 302.3 g/mol |
IUPAC Name | 2-benzoyl-1,2-dihydrobenzo[f]chromen-3-one |
Standard InChI | InChI=1S/C20H14O3/c21-19(14-7-2-1-3-8-14)17-12-16-15-9-5-4-6-13(15)10-11-18(16)23-20(17)22/h1-11,17H,12H2 |
Standard InChI Key | ZSSLJXUNDUZGRR-UHFFFAOYSA-N |
SMILES | C1C(C(=O)OC2=C1C3=CC=CC=C3C=C2)C(=O)C4=CC=CC=C4 |
Canonical SMILES | C1C(C(=O)OC2=C1C3=CC=CC=C3C=C2)C(=O)C4=CC=CC=C4 |
Introduction
Structural Characteristics
The compound consists of a benzo[f]chromen-3-one scaffold fused with a benzoyl group at position 2 (Figure 1). Key structural attributes include:
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Chromenone Core: A fused bicyclic system comprising a benzene ring and a pyran-2-one moiety.
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Benzoyl Substituent: Attached at the C2 position, contributing to electronic and steric effects that modulate biological activity .
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Stereoelectronic Properties: The conjugated system of the chromenone core and benzoyl group enhances stability and influences intermolecular interactions, as evidenced by NMR and IR spectral data .
Table 1: Key Structural Data
Property | Value/Description | Source |
---|---|---|
Molecular Formula | ||
Molecular Weight | 302.3 g/mol | |
CAS Number | 14103-22-1 | |
Spectral Confirmation | IR: 1720 cm⁻¹ (C=O), 1H-NMR: δ 8.98 (s, 1H) |
Synthetic Methodologies
Knoevenagel Condensation Route
A primary synthesis involves the Knoevenagel condensation of 2-hydroxy-1-naphthaldehyde with ethyl benzoylacetate in the presence of a base (e.g., piperidine), yielding 3-benzoyl-5,6-benzocoumarin (4a). Subsequent sodium borohydride reduction produces the saturated lactone (5a), which reacts with thiourea to form the target compound .
Glyoxalic Acid-Mediated Synthesis
Alternative routes utilize glyoxalic acid and 3-acetylbenzocoumarin under acidic conditions to form intermediates like 4-oxo-4-(3-oxo-3H-benzo[f]chromen-2-yl)but-2-enoic acid (4), which are further functionalized with nucleophiles .
Table 2: Synthetic Yields and Conditions
Starting Material | Reagent/Conditions | Yield | Source |
---|---|---|---|
2-Hydroxy-1-naphthaldehyde | Ethyl benzoylacetate, piperidine | 42–98% | |
3-Acetylbenzocoumarin | Glyoxalic acid, HCl/AcOH | 72–90% |
Biological Activities
Table 3: Sirtuin Inhibition Profiles
Compound | SIRT1 IC₅₀ (μM) | SIRT2 IC₅₀ (μM) | Selectivity Ratio |
---|---|---|---|
6e | 26 | 13 | 15.4 (SIRT2) |
24 | 50 | 13 | 3.8 (SIRT2) |
Antibacterial Activity
Functionalized analogs demonstrate broad-spectrum antibacterial effects. Compound a3 (7-butylamino derivative) exhibited bactericidal activity against Staphylococcus aureus and Bacillus cereus with inhibition zones of 22–28 mm, surpassing cephalexin in potency .
Antioxidant Properties
Coumarin derivatives derived from this scaffold showed radical scavenging activity in DPPH assays, with IC₅₀ values ranging from 18–45 μM .
Structure-Activity Relationships (SAR)
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N1-Substitution: Methyl or benzyl groups at N1 enhance SIRT2 selectivity (e.g., 6e vs. cambinol) .
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Benzoyl Ring Modifications: Electron-withdrawing groups (e.g., Br, CF₃) improve antibacterial activity, while electron-donating groups (e.g., OMe) reduce potency .
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Chromenone Core Expansion: Fusion with biphenyl groups (e.g., 6d) increases metabolic stability but reduces solubility .
Table 4: Impact of Substituents on Biological Activity
Substituent Position | Group | Effect on Activity |
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N1 | Methyl | ↑ SIRT2 selectivity (15.4-fold) |
C4' (Benzoyl) | Bromine | ↑ Antibacterial potency (MIC = 2 μg/mL) |
C6 (Chromenone) | Phenyl | ↓ Solubility, ↑ Cytotoxicity |
Applications and Future Directions
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Oncology: SIRT2-selective inhibitors are under preclinical evaluation for lymphoma and prostate cancer .
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Antimicrobials: Derivatives with halogenated benzoyl groups are candidates for drug-resistant bacterial infections .
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Materials Science: Fluorescent properties of chromenone derivatives are explored for organic LEDs .
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